N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the development of novel antibacterial agents , and some derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some 1,3,4-oxadiazole derivatives have been found to induce anticancer activity by targeting NF-κB in hepatocellular carcinoma cells .
Biochemical Pathways
For example, some derivatives have been found to decrease the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of hepatocellular carcinoma cells .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
Some 1,2,4-oxadiazole derivatives have been found to induce antiproliferative effects in a dose- and time-dependent manner, significantly increase the percentage of sub-g1 cell population, and induce apoptosis .
Action Environment
It’s worth noting that the stability and efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the presence of other chemical groups in the molecule, the ph of the environment, and the presence of metabolic enzymes .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)10-6-7-24-16(10)18-14(20)13-8-21-11-4-2-3-5-12(11)22-13/h2-7,13H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQJMDFYFTXSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.